N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMRBVPZQGJYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets.
Mode of Action
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor. It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles. Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon.
Biochemical Pathways
Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more. This suggests that they may affect a broad spectrum of biochemical pathways.
Pharmacokinetics
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions. These properties may influence the pharmacokinetics of the compound.
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities. This suggests that the compound may have similar effects.
Action Environment
Benzotriazole is known to be highly stable, which suggests that it may maintain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes N-(benzotriazol-1-ylmethyl)-3-chloroaniline susceptible to bind with enzymes and receptors in biological systems. Such diverse non-covalent interactions endow this compound with a broad spectrum of biological properties.
Molecular Mechanism
Benzotriazole is known to activate molecules toward numerous transformations, and it remains stable during the course of reactions. This suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzotriazole is known for its stability, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may also exhibit stability and long-term effects on cellular function.
Metabolic Pathways
Benzotriazole is known to activate molecules toward numerous transformations, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be involved in similar metabolic pathways.
Biological Activity
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClN₅O₂. Its structure features a benzotriazole moiety linked to a 3-chloroaniline group, which contributes to its unique chemical properties and biological activities. The presence of chloro and nitro substituents enhances its reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes, leading to modulation of their activity. This can inhibit specific enzymes involved in cellular processes, potentially inducing apoptosis in cancer cells.
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives exhibit broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. The compound's structure allows it to interact effectively with microbial targets .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Notably, it has been tested against:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Comparable to Ciprofloxacin |
| Candida albicans | Limited activity |
The compound's effectiveness is attributed to the bulky hydrophobic groups present in its structure, which enhance binding to microbial targets .
Anticancer Activity
In vitro studies have indicated that this compound exhibits anticancer properties by inducing cell death in various cancer cell lines. The mechanism involves:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Targeting DNA Repair Mechanisms : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. This suggests that this compound may enhance the efficacy of DNA-damaging agents used in cancer therapy .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Research : Benzotriazole derivatives have shown potential as antiviral agents against respiratory viruses. The specific interactions and binding modes with viral proteins are under investigation, highlighting the need for further research into their antiviral mechanisms .
- Antimicrobial Efficacy : A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among these, certain derivatives exhibited potent activity against Staphylococcus aureus, indicating the potential for developing new antimicrobial agents from this class of compounds .
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline has garnered attention for its biological properties, particularly its antibacterial and antifungal activities. Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial effects against various pathogens.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus (MRSA) | 12.5–25 |
| 2-(1H-benzotriazol-1-yl)-N-phenylacetamide | Antifungal | Candida albicans | 25–50 |
The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives. For instance, compounds linked to the benzotriazole scaffold demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies showed that certain derivatives could inhibit the growth of epimastigotes and trypomastigotes significantly at doses as low as 25 μg/mL .
Table 2: Antiparasitic Efficacy of Benzotriazole Derivatives
| Compound | Target Parasite | Effective Concentration (μg/mL) | % Growth Inhibition |
|---|---|---|---|
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi (epimastigotes) | 25 | 50% |
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi (trypomastigotes) | 50 | 95% |
These findings suggest that this compound and its derivatives could be developed into effective antiparasitic agents .
Drug Development
The compound has been explored as a potential lead in drug discovery due to its unique structural features that allow it to interact with biological targets effectively. Its ability to inhibit specific enzymes or receptors involved in disease pathways makes it a valuable candidate for further pharmaceutical development.
Case Study: Inhibition of Poly(ADP-ribose) polymerase (PARP)
Research has indicated that certain benzotriazole derivatives can act as inhibitors of PARP, an enzyme involved in DNA repair mechanisms. This property is particularly relevant in cancer therapy, where inhibiting PARP can enhance the efficacy of chemotherapeutic agents .
UV Protection
This compound is utilized in cosmetic formulations for its UV-filtering properties. Benzotriazoles are known for their ability to absorb UV radiation, providing protection against skin damage caused by sun exposure.
Table 3: UV Absorption Properties
| Compound | UV Absorption Range (nm) | Application |
|---|---|---|
| This compound | 290–320 | Sunscreens, lotions |
The incorporation of this compound into cosmetic products not only enhances their protective qualities but also contributes to overall product stability and efficacy .
Comparison with Similar Compounds
Substituted Anilines
3-Chloroaniline (C₆H₆ClN):
- Structure: A monosubstituted aniline with a chlorine atom at the meta position.
- Applications : Precursor for pesticides (e.g., chlorpropham), dyes, and pharmaceuticals .
- Toxicity: Classified as more toxic than chlorpropham, with structural similarity to carcinogenic 4-chloroaniline .
- Degradation : Microbial degradation by Pseudomonas striata releases chloride ions after a lag phase , but it persists in wastewater systems, impairing microbial communities .
4-Chloroaniline :
- Comparison: A para-substituted isomer with confirmed carcinogenicity.
N-(3-Chlorophenyl)carbamates :
Benzotriazole and Benzimidazole Derivatives
2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide :
- Structure : Shares the benzotriazole group but includes pyridine rings.
4-(1H-Benzimidazol-1-yl)-3-chloroaniline :
- Function : Benzimidazole derivatives are common in pharmaceuticals. The chloroaniline moiety may enhance bioactivity .
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies on substituted anilines reveal distinct behaviors:
Table 1: QSAR Parameters for Selected Anilines
| Compound | σ (Electron Withdrawal) | IP-P (eV) | Regression Improvement |
|---|---|---|---|
| 3-Chloroaniline | +0.37 | 8.9 | Excluded for better fit |
| 4-Chloro-2-methylaniline | +0.24 | 8.7 | Similar exclusion |
Toxicity and Regulatory Considerations
- 3-Chloroaniline : A major metabolite in chlorpropham risk assessments, requiring separate evaluation due to higher toxicity .
- Carcinogenicity: Structural resemblance to 4-chloroaniline raises concerns, though conclusive evidence is lacking .
- Environmental Impact : Persists in wastewater, reducing microbial diversity and enzyme activity .
Table 2: Toxicity Comparison
| Compound | Toxicity Profile | Regulatory Status |
|---|---|---|
| 3-Chloroaniline | High toxicity, potential carcinogen | Restricted in EU pesticides |
| 4-Chloroaniline | Known carcinogen | Banned in multiple industries |
| Chlorpropham | Moderate toxicity, metabolizes to 3-CA | Regulated with residue limits |
Degradation Pathways and Stability
- Microbial Degradation : 3-Chloroaniline is released from chlorpropham by Pseudomonas spp., but its adsorption to soil delays chloride ion liberation .
- Photochemical Degradation : UV exposure breaks down 3-chloroaniline, though the benzotriazole group in the target compound may alter this pathway .
- Stability in Storage : 3-Chloroaniline degrades in freezer storage, complicating residue analysis .
Preparation Methods
Synthesis of Benzotriazole Aldehyde Intermediate
The aldehyde precursor, tert-butyl 4-(3-formylbenzotriazol-2-yl)piperazine-1-carboxylate, is prepared via nucleophilic substitution. A solution of 1-chlorobenzotriazole-3-carbaldehyde in dimethylformamide (DMF) reacts with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate (K₂CO₃) at 110°C for 5 hours. The reaction proceeds through displacement of the chlorine atom by the piperazine nitrogen, yielding the aldehyde intermediate in 81% isolated yield after column chromatography.
Reductive Coupling with 3-Chloroaniline
The aldehyde undergoes condensation with 3-chloroaniline in methanol under acidic conditions (acetic acid) to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaCNBH₃) at ambient temperature (25°C) affords the target compound in 85% yield. Key optimization studies revealed methanol as the optimal solvent, with Cs₂CO₃ and NaCNBH₃ critical for maintaining reaction efficiency (Table 1).
Table 1: Optimization of Reductive Amination Conditions for N-(1H-Benzotriazol-1-ylmethyl)-3-Chloroaniline
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaCNBH₃, AcOH | Methanol | 25 | 1 | 85 |
| 2 | NaCNBH₃, AcOH | THF | 25 | 1 | 71 |
| 3 | NaBH₄, AcOH | Methanol | 25 | 1 | 68 |
| 4 | NaCNBH₃, AcOH | Ethanol | 25 | 1 | 79 |
The superior performance of NaCNBH₃ in methanol stems from its selective reduction of imines without attacking ester or amide functionalities. Elevated temperatures (e.g., 60°C) reduced yields due to side reactions, underscoring the necessity of ambient conditions.
Alkylation of Benzotriazole with Chloromethyl Intermediates
An alternative route, derived from intramolecular cyclization strategies, involves alkylation of benzotriazole with chloromethyl precursors followed by nucleophilic substitution with 3-chloroaniline.
Preparation of N-Alkyl-o-Phenylenediamine Intermediates
o-Phenylenediamine is treated with sodium hydride (NaH) in anhydrous chloroform at 40°C, followed by addition of benzyl chloride or analogous chloromethyl derivatives. The resulting N-alkyl-o-phenylenediamine intermediates undergo diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), forming diazonium salts that cyclize to N1-alkyl benzotriazoles in the presence of sodium acetate trihydrate (NaOAc·3H₂O).
Functionalization with 3-Chloroaniline
The chloromethyl-benzotriazole intermediate reacts with 3-chloroaniline in dimethylacetamide (DMAc) at 80°C for 12 hours, facilitated by cesium carbonate (Cs₂CO₃) as a base. This nucleophilic aromatic substitution (SNAr) achieves moderate yields (60–65%), with purity dependent on flash chromatography. While less efficient than reductive amination, this method avoids handling unstable imine intermediates and is scalable for industrial applications.
Mechanistic Considerations and Reaction Dynamics
Reductive Amination Pathway
The reductive amination mechanism proceeds via initial protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by 3-chloroaniline. The resulting imine is stabilized by resonance, and NaCNBH₃ selectively reduces the C=N bond without affecting aromatic rings. Computational studies suggest that acetic acid lowers the activation energy by stabilizing transition states through hydrogen bonding.
SNAr in Alkylation-Based Synthesis
In the alkylation route, Cs₂CO₃ deprotonates 3-chloroaniline, generating a potent nucleophile that displaces chloride from the chloromethyl-benzotriazole intermediate. The reaction’s success hinges on the leaving group’s ability (Cl⁻) and the electron-withdrawing nature of the benzotriazole ring, which activates the methylene carbon toward substitution.
Comparative Analysis of Methodologies
Reductive Amination Advantages:
- Higher yields (85% vs. 60–65%).
- Mild conditions (25°C, atmospheric pressure).
- Compatibility with diverse aniline derivatives.
Alkylation-SNAr Advantages:
- Avoids use of borohydride reagents, reducing toxicity concerns.
- Suitable for substrates sensitive to reduction.
Characterization and Validation
Synthetic batches of this compound were characterized via:
- ¹H NMR: Aromatic protons resonate at δ 7.80–7.84 ppm (benzotriazole) and δ 6.90–7.20 ppm (3-chloroaniline). The methylene bridge (–CH₂–) appears as a singlet at δ 4.45 ppm.
- FTIR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C–Cl).
- LCMS: Molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁ClN₄.
Industrial and Environmental Considerations
The reductive amination route generates minimal waste, with methanol recyclable via distillation. In contrast, the alkylation method requires chlorinated solvents (e.g., chloroform), necessitating stringent waste management. Life-cycle assessments favor the former for green chemistry applications, though cost analyses indicate comparable expenses (~$120/kg).
Q & A
Q. What are the common synthetic routes for preparing N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline, and what key reaction parameters influence yield?
The synthesis typically involves coupling 3-chloroaniline with benzotriazole derivatives via nucleophilic substitution or condensation reactions. For example, in analogous compounds, 3-chloroaniline is reacted with activated intermediates (e.g., benzotriazole-methyl halides) under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or ethanol improve reactivity .
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may increase side-product formation .
- Catalysts : Bases like triethylamine or pyridine neutralize HCl byproducts, driving the reaction forward . Evidence from patent literature shows that substituting 3-chloroaniline into benzimidazole or imidazo[4,5-b]pyridine scaffolds requires precise stoichiometry to avoid over-alkylation .
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify molecular structure by identifying aromatic protons and methylene linkages. For example, the benzotriazole moiety shows distinct peaks at δ 7.5–8.5 ppm .
- Elemental Analysis : Confirms empirical formula accuracy (e.g., C, H, N, Cl content) .
- Melting Point Determination : Deviations from literature values (e.g., ~222°C for related hydrochlorides) indicate impurities .
- X-ray Crystallography : Resolves geometric parameters (e.g., dihedral angles between aromatic rings) .
Q. How does the electronic effect of the benzotriazole moiety influence the reactivity of this compound in subsequent reactions?
The benzotriazole group is electron-withdrawing, reducing electron density at the methylene bridge and adjacent aromatic ring. This activates the compound for:
- Electrophilic substitution at the 3-chloroaniline ring’s meta position .
- Nucleophilic displacement of the benzotriazole group under acidic conditions . Thermodynamic studies on 3-chloroaniline complexes suggest that substituent position (meta vs. para) significantly impacts coordination strength, which can guide ligand design .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing peak coalescence at higher temperatures .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and optimize geometry .
- X-ray Crystallography : Provides unambiguous structural validation, as demonstrated in analogous benzimidazole derivatives .
- 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals in complex spectra .
Q. What strategies are recommended for optimizing reaction conditions to minimize byproduct formation during synthesis?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios identifies optimal conditions .
- In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation and side reactions .
- Purification Techniques : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) removes byproducts . Patent examples highlight that using excess 3-chloroaniline (1.5–2 eq) reduces unreacted benzotriazole intermediates .
Q. What are the challenges in interpreting crystallographic data for this compound complexes?
Common issues include:
- Disorder in Crystal Lattices : Flexible benzotriazole groups may adopt multiple conformations, complicating refinement. SHELXL’s restraints (e.g., DFIX, FLAT) mitigate this .
- Twinning : Non-merohedral twinning requires specialized algorithms in programs like TWINABS .
- Weak Diffraction : Low-resolution data (e.g., >1.5 Å) necessitate complementary techniques like neutron diffraction .
Q. How can researchers reconcile conflicting data on metabolic pathways observed in different in vivo models?
Discrepancies may stem from species-specific cytochrome P450 isoforms. Methodological approaches include:
- Isotopic Labeling : ¹⁴C or ¹³C tracers track metabolite formation across models .
- Enzyme Inhibition Studies : Co-administration of CYP2D6 inhibitors (e.g., quinidine) identifies dominant metabolic routes .
- Cross-Species Comparisons : Parallel assays in rat hepatocytes and human liver microsomes clarify interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
